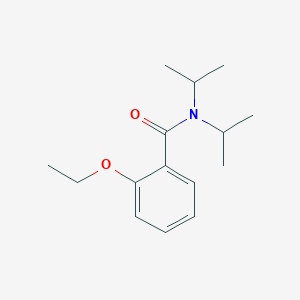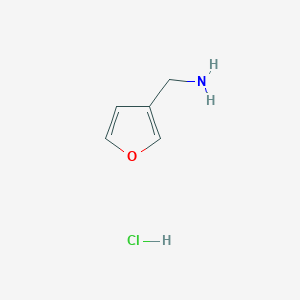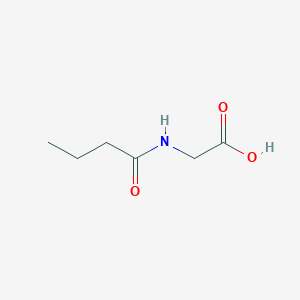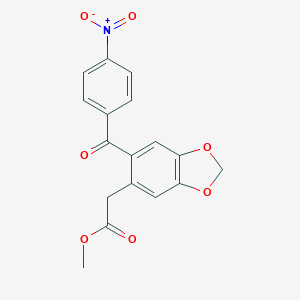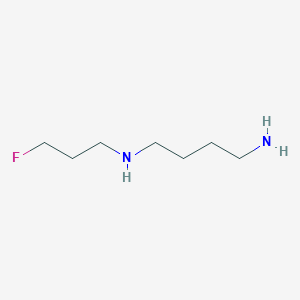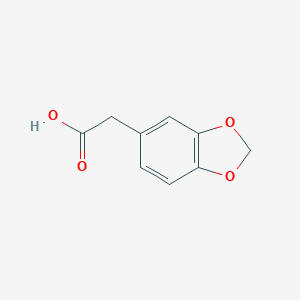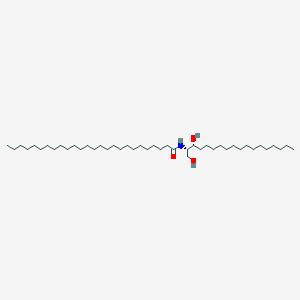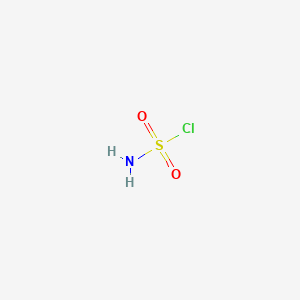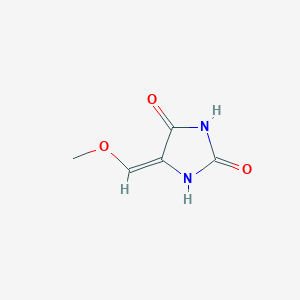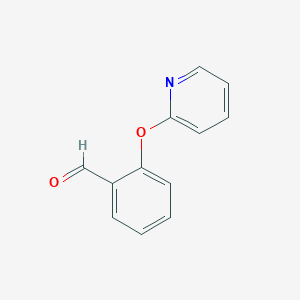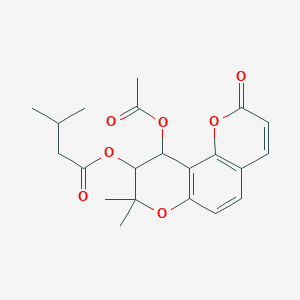
rac Dihydro Samidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of rac-germicidin involves a novel approach that starts with the formation of acylated Meldrum's acids. These are then thermally transformed to yield the desired 4-hydroxy-2-pyrone derivatives. Specifically, the introduction of 3-alkyl substituents is achieved through acylation followed by ionic hydrogenation. This method has proven effective in synthesizing rac-germicidin, which acts as an autoregulative germination inhibitor for certain Streptomyces species .
In a separate synthesis process, silicon-containing α-amino acids, including racemic and enantiomerically pure forms, were prepared through multistep syntheses. The compounds were isolated as dihydrochlorides and hydrochlorides. The starting materials for these syntheses were 3,6-diethoxy-2,5-dihydropyrazine and (R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine, leading to the formation of racemic and (R)-enantiomers, respectively. The identities of these β-(trimethylsilyl)alanine derivatives were confirmed through elemental analyses and NMR studies .
Molecular Structure Analysis
The molecular structure of rac-germicidin and its derivatives is not explicitly detailed in the provided data. However, the synthesis process suggests that the structure includes a 4-hydroxy-2-pyrone core with alkyl substituents at the 3 and 6 positions .
For the silicon-containing α-amino acids, the molecular structure includes a β-(trimethylsilyl)alanine backbone with different side chains (R = NH2, OH, SH) attached to the silicon atom. These structures were elucidated using NMR studies, which are crucial for determining the arrangement of atoms within a molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of rac-germicidin include acylation and ionic hydrogenation. These reactions are part of the process that introduces alkyl substituents into the 4-hydroxy-2-pyrone framework .
The synthesis of the silicon-containing α-amino acids involves multiple steps, which likely include reactions specific to the introduction and stabilization of the silicon moiety within the amino acid structure. The exact nature of these reactions is not detailed in the abstract, but the isolation of the compounds as dihydrochlorides and hydrochlorides indicates reactions involving acid-base chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of rac-germicidin and the silicon-containing α-amino acids are not extensively discussed in the provided data. However, the isolation of the α-amino acids as dihydrochlorides and hydrochlorides suggests that these compounds are likely to be soluble in polar solvents and may exhibit ionic character in solution . The properties of rac-germicidin, such as solubility, melting point, and stability, would be influenced by the 4-hydroxy-2-pyrone structure and the nature of the alkyl substituents .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties of Samidin
Samidin from Seseli resinosum has been shown to possess significant anti-inflammatory properties. In a study focusing on the effects of samidin on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, it was found that samidin significantly inhibited the production of nitric oxide as well as the gene expression levels of inducible nitric oxide synthase and cyclooxygenase-2. Furthermore, samidin suppressed NF-κB and AP-1 DNA-binding affinity, indicating its potential as a therapeutic agent for various inflammatory diseases (Khan et al., 2014).
Novel Nanohybrid Biocatalyst Application
A nanohybrid material was developed for the kinetic resolution of secondary alcohols, including rac-indanol and rac-1-phenylethanol, which are precursors for the synthesis of enantiomeric drugs. This material demonstrated high thermal stability and significant biocatalyst robustness in the kinetic resolution, leading to high selectivity and potential applications in the synthesis of chiral drugs and other bioactive substances (Galvão et al., 2018).
Coumarins Separation from Ammi Visnaga
The first supercritical fluid chromatography method for the determination of five major coumarins in Ammi visnaga fruits, including dihydrosamidin, was described. This method achieved the baseline separation of these coumarins in less than 5 minutes, showcasing an efficient and rapid technique for coumarin separation with implications for both research and pharmaceutical applications (Winderl et al., 2016).
Coumarins from Seseli Resinosum in Turkey
Research on Seseli resinosum, a perennial herb from Turkey, led to the isolation of various coumarins, including samidin. This study not only expanded the knowledge of the phytochemical composition of S. resinosum but also highlighted the chemotaxonomic significance of these compounds in the genus Seseli. The findings underscore the potential of these natural products in developing new drugs or health supplements (Tosun et al., 2006).
Recycled Aggregate Concrete Research in China
An overview of research on recycled aggregate concrete (RAC) in China from 1996 to 2011 was presented, covering aspects of mechanical properties, durability, and structural performance. This comprehensive review demonstrates the feasibility and safety of using RAC as a structural material in civil engineering, providing insights into the optimization of RAC for broader application in construction and building materials (Xiao et al., 2012).
Eigenschaften
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKTVPFKDYZFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943821 | |
| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Dihydro Samidin | |
CAS RN |
21311-66-0 | |
| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



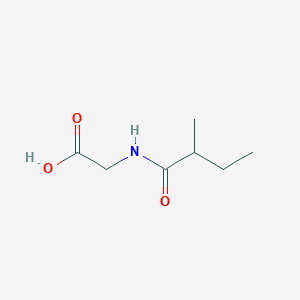

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
